molecular formula C18H15ClN4O3S2 B2625912 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223777-84-1

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2625912
CAS No.: 1223777-84-1
M. Wt: 434.91
InChI Key: FWRUQAVNWISCLA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Functional Group Identification

The IUPAC name of this compound follows hierarchical prioritization rules for fused heterocyclic systems and substituent positioning. The parent structure is thieno[3,2-d]pyrimidin-4(3H)-one , a bicyclic system comprising a thiophene ring fused to a pyrimidinone (Figure 1). The numbering begins at the sulfur atom in the thiophene ring (position 1), progressing counterclockwise to the pyrimidinone nitrogen (position 3) and oxygen (position 4).

Key Functional Groups and Substituents:

  • Thioether linkage : At position 2 of the thienopyrimidinone, a sulfur atom connects to a methyl group bound to a 1,2,4-oxadiazole ring.
  • 1,2,4-Oxadiazole : A five-membered heterocycle with oxygen at position 1 and nitrogen at positions 2 and 4. The oxadiazole is substituted at position 3 with a 4-chlorophenyl group.
  • 2-Methoxyethyl group : At position 3 of the pyrimidinone, an ethyl chain with a terminal methoxy (-OCH₃) group is attached via a nitrogen atom.
Table 1: IUPAC Nomenclature Breakdown
Component Position Description
Thieno[3,2-d]pyrimidin-4(3H)-one Core Fused thiophene (positions 1–3) and pyrimidinone (positions 4–7)
((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio 2 Thioether-linked 1,2,4-oxadiazole with 4-chlorophenyl
2-Methoxyethyl 3 Ethyl chain with methoxy terminus

The systematic name adheres to fusion nomenclature rules for bicyclic systems, where the base component (pyrimidinone) determines the primary numbering, and the attached heterocycles are prefixed in alphabetical order.

Crystallographic Analysis of Heterocyclic Core Arrangement

X-ray crystallographic studies of analogous thieno[3,2-d]pyrimidin-4(3H)-one derivatives reveal planar bicyclic cores with slight deviations due to substituent steric effects. The thiophene and pyrimidinone rings exhibit bond lengths of 1.36–1.42 Å (C–C) and 1.32–1.38 Å (C–N), consistent with aromatic delocalization.

Structural Features:

  • Fusion angle : The dihedral angle between the thiophene and pyrimidinone planes measures 2.5–4.1°, indicating near-planarity.
  • Hydrogen bonding : The carbonyl oxygen at position 4 participates in intermolecular hydrogen bonds with adjacent NH groups (2.8–3.1 Å), stabilizing crystal packing.
  • Sulfur interactions : The thiophene sulfur forms weak CH–π contacts (3.3–3.5 Å) with aromatic substituents.
Table 2: Bond Lengths and Angles in the Heterocyclic Core
Bond/Angle Measurement
C2–S1 (thiophene) 1.71 Å
N3–C4 (pyrimidinone) 1.35 Å
C4–O1 (carbonyl) 1.23 Å
C5–C6 (thiophene) 1.38 Å
Dihedral angle (thiophene/pyrimidinone) 3.2°

Substituents at positions 2 and 3 introduce torsional strain. The 2-methoxyethyl group adopts a gauche conformation to minimize steric clashes with the oxadiazole moiety.

Substituent Electronic Effects: 4-Chlorophenyl vs. 2-Methoxyethyl Moieties

The electronic properties of the 4-chlorophenyl and 2-methoxyethyl groups differentially modulate the electron density of the heterocyclic core, impacting reactivity and intermolecular interactions.

4-Chlorophenyl Group:

  • Electron-withdrawing effect : The chlorine atom induces a −I (inductive) effect, polarizing the oxadiazole ring and reducing electron density at position 5.
  • Resonance contribution : Limited resonance interaction due to the meta-substitution on the phenyl ring.
  • Hammett parameter : σₚ = +0.23, indicating moderate electron withdrawal.

2-Methoxyethyl Group:

  • Electron-donating effect : The methoxy oxygen donates electrons via +M (mesomeric) effects, increasing electron density at position 3 of the pyrimidinone.
  • Steric bulk : The ethyl chain introduces conformational flexibility, enabling adaptive binding in biological targets.
Table 3: Substituent Electronic Parameters
Substituent Electronic Effect Hammett (σ) Bond Polarization
4-Chlorophenyl I +0.23 C5 (oxadiazole) δ⁺
2-Methoxyethyl +M −0.27 N3 (pyrimidinone) δ⁻

Density functional theory (DFT) calculations on analogous systems show that the 4-chlorophenyl group reduces the LUMO energy of the oxadiazole by 0.8 eV, enhancing electrophilicity, while the 2-methoxyethyl group raises the HOMO energy of the pyrimidinone by 0.3 eV, increasing nucleophilicity.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c1-25-8-7-23-17(24)15-13(6-9-27-15)20-18(23)28-10-14-21-16(22-26-14)11-2-4-12(19)5-3-11/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRUQAVNWISCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of the thieno[3,2-d]pyrimidinone core via cyclization reactions.
  • Introduction of substituents , such as the oxadiazole moiety and the methoxyethyl group, through nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • Cell Line Studies : A series of thienopyrimidine compounds were evaluated against various cancer cell lines using the MTT assay. Compounds similar to the one in focus showed significant inhibitory effects on HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor for specific enzymes involved in cancer progression:

  • 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition : Some thienopyrimidine derivatives have been reported to exhibit moderate inhibition of this enzyme, crucial for steroid metabolism and implicated in various cancers. Compounds with similar structures demonstrated inhibition rates ranging from 25% to 42% at concentrations of 1 μM .

Antimicrobial Activity

In addition to anticancer properties, thienopyrimidine derivatives have also been investigated for their antimicrobial effects:

  • Antifungal and Antibacterial Studies : Certain derivatives have shown promising results against bacterial strains and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects .

The biological activity of thienopyrimidine derivatives is often attributed to their ability to interact with specific molecular targets:

  • Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to active sites of target proteins such as tyrosine kinases involved in tumor angiogenesis, thereby inhibiting their function .

Case Studies

Several case studies illustrate the efficacy of thienopyrimidine derivatives:

  • Study on HepG2 Cells : A derivative similar to the target compound exhibited IC50 values lower than those of standard chemotherapeutics when tested on HepG2 cells.
  • VEGFR-2 Inhibition : Another study focused on a related compound that demonstrated significant inhibition of VEGFR-2 activity, leading to reduced tumor growth in xenograft models .

Data Summary

Compound NameActivity TypeTarget Cell Line/EnzymeIC50 (μM)Reference
Thieno Derivative AAnticancerHepG25
Thieno Derivative BEnzyme Inhibition17β-HSD21
Thieno Derivative CAntimicrobialE. coli10

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole , leading to a product that incorporates multiple heterocyclic rings. The structural elucidation is often performed using techniques such as NMR and X-ray crystallography, confirming the presence of the thieno[3,2-d]pyrimidinone framework which is crucial for its biological activity .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives containing the 1,2,4-oxadiazole moiety possess strong inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

Research indicates that compounds with a similar structural backbone may also exhibit anticancer properties. For instance, thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the oxadiazole ring is thought to enhance these effects by promoting interactions with specific cellular targets.

Applications in Drug Development

The unique structural features of 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one make it a valuable candidate for drug development. Its derivatives are being explored for:

  • Antibacterial agents : Targeting resistant strains.
  • Anticancer therapies : Developing new treatments for various cancers.
  • Anti-inflammatory drugs : Some derivatives have shown promise in reducing inflammation .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

Study Findings Reference
Nicolaides et al. (1998)Demonstrated anti-inflammatory properties of oxadiazole derivatives.
Romero (2001)Identified antipicornaviral properties in related compounds.
Talar & Dejai (1996)Reported strong antibacterial activity against Staphylococcus aureus.
Recent Synthesis StudiesDeveloped novel derivatives with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the thieno[3,2-d]pyrimidin-4(3H)-one core and appended heterocycles. Key comparisons include:

Compound Name/Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Features
Target Compound 3-(2-methoxyethyl), 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylthio) ~476.91 (calculated) Not reported Not reported Oxadiazole enhances stability; chloro group increases lipophilicity
4-Chloro-5-phenylthieno[2,3-d]pyrimidine () 4-chloro, 5-phenyl ~258.73 (calculated) 125–127 94.23 High-yield chlorination via POCl3; phenyl enhances π-π stacking
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () 3-(4-fluorobenzyl), 1-(oxadiazole-2-chlorophenyl) ~499.88 (calculated) Not reported Not reported Fluorine improves bioavailability; chloro vs. fluoro substituent effects
5-Fluoro-3-(3-fluorophenyl)-chromen-4-one derivative (Example 62, ) Pyrazolo[3,4-d]pyrimidine core with fluorophenyl 560.2 (HR-MS) 227–230 46 Fluoro groups enhance metabolic resistance; moderate yield

Key Observations:

  • Synthetic Accessibility: The target compound’s synthesis likely involves oxadiazole cyclization (similar to ), but yields and conditions are unreported. In contrast, achieved a 94.23% yield for chlorination, suggesting efficient substitution at position 4 .
  • Thermal Stability: The fluorinated chromenone derivative () exhibits a higher melting point (227–230°C) compared to phenyl-substituted thieno-pyrimidines (125–127°C), likely due to increased crystallinity from fluorine’s electronegativity .

Q & A

Basic: What synthetic methodologies are established for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:

  • Step 1: Core scaffold synthesis : Start with 2-aminothiophen-3-carboxylic acid esters and cyanoacetic ester, reacting with chloroethyl formate to form intermediates like 2-chloromethyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4-one .
  • Step 2: Functionalization : Introduce substituents using hydrazine hydrate or cyclic amines to generate 2-hydrazinomethyl or 2-alkyl/aryl-methyl derivatives .
  • Step 3: Thioether linkage : React intermediates with thiol-containing moieties (e.g., (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanethiol) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether bond .
  • Key reagents : Hydrazine hydrate, chloroethyl formate, and thiourea derivatives are critical for regioselective modifications .

Basic: How is X-ray crystallography applied to confirm the structure of thieno-pyrimidinone derivatives?

Methodological Answer:

  • Crystal growth : Dissolve the compound in a solvent mixture (e.g., DCM/hexane) and allow slow evaporation to obtain single crystals suitable for X-ray analysis .
  • Data collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 298 K. Resolve disorder in substituents (e.g., methoxyethyl groups) using refinement protocols .
  • Validation : Compare experimental bond lengths (mean C–C = 0.005 Å) and angles with density functional theory (DFT)-optimized structures to confirm accuracy .

Advanced: What computational strategies predict drug-like properties and bioavailability of this compound?

Methodological Answer:

  • Software tools : Use Schrödinger Suite or Gaussian for molecular docking and ADMET prediction.
  • Parameters : Calculate partition coefficient (LogP), polar surface area (PSA), and solubility to assess oral bioavailability. For example, a PSA < 140 Ų and LogP 2–5 are optimal .
  • Docking studies : Target kinases (e.g., EGFR) by aligning the thieno-pyrimidinone core in ATP-binding pockets. Validate with MD simulations (100 ns) to check binding stability .

Advanced: How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Common issues : Signal splitting due to rotamers (e.g., methoxyethyl group) or impurities from synthetic intermediates .
  • Resolution strategies :
    • Use variable-temperature NMR to identify dynamic rotational barriers.
    • Compare ¹H-¹³C HSQC and HMBC spectra to confirm connectivity of the oxadiazole and thieno-pyrimidinone moieties .
    • Purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to remove byproducts .

Environmental Fate: How to design experiments assessing environmental persistence?

Methodological Answer:

  • Experimental framework :
    • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation via LC-MS .
    • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCF) .
    • Soil adsorption : Conduct batch tests with varying organic matter content to determine Koc values .

Biological Activity: What in vitro assays evaluate kinase inhibition potential?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora A) using ADP-Glo™ assays.
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with recombinant kinases, using staurosporine as a positive control .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with kinase inhibition data .

Structure-Activity Relationship (SAR): How to optimize substituents for enhanced activity?

Methodological Answer:

  • Key modifications :
    • Oxadiazole ring : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to improve target binding .
    • Thioether linker : Substitute methylthio with ethylthio to enhance metabolic stability .
    • Methoxyethyl group : Explore bulkier substituents (e.g., ethoxypropyl) to modulate solubility and potency .
  • Validation : Synthesize 10–15 analogs and compare IC₅₀ values in kinase assays .

Data Contradictions: How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Potential causes : Variability in assay conditions (e.g., ATP concentrations, cell passage number) .
  • Resolution :
    • Standardize protocols using CLSI guidelines.
    • Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Perform meta-analysis of published data to identify trends (e.g., correlation between LogD and IC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.